Product packaging for 1,1-Dicyclopropylpropan-1-ol(Cat. No.:CAS No. 18729-53-8)

1,1-Dicyclopropylpropan-1-ol

Cat. No.: B3380273
CAS No.: 18729-53-8
M. Wt: 140.22 g/mol
InChI Key: HNYGTVORZJCAIQ-UHFFFAOYSA-N
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Description

Contextualization of Cyclopropyl (B3062369) Moieties in Modern Organic Chemistry

Cyclopropyl groups are three-membered hydrocarbon rings with the chemical formula C₃H₅. wikipedia.orgontosight.ai Due to their 60° bond angles, which deviate significantly from the ideal 109.5° tetrahedral angle, these groups are highly strained. wikipedia.orgontosight.aifiveable.me This inherent strain results in unique chemical properties and increased reactivity, particularly in ring-opening reactions. ontosight.aifiveable.me The bonding in cyclopropane (B1198618) can be described by the Walsh model or the Coulson-Moffitt (bent-bond) model, both of which suggest that the C-C bonds have significant p-character, making the cyclopropyl group behave similarly to a double bond in some contexts. wikipedia.orgstackexchange.com

In modern organic chemistry, the cyclopropyl group is a valuable structural motif found in numerous biologically active compounds, including pharmaceuticals and natural products. ontosight.aifiveable.me Its presence can influence a molecule's reactivity, lipophilicity, and pharmacokinetic properties. fiveable.me The cyclopropyl group can act as a good donor in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org This electronic property makes it a useful tool in designing and synthesizing complex molecules. acs.org

Significance of Tertiary Alcohols in Organic Synthesis and Functionalization

Tertiary alcohols are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. masterorganicchemistry.com This structural feature distinguishes them from primary and secondary alcohols and imparts specific reactivity. masterorganicchemistry.com Tertiary alcohols are important intermediates in organic synthesis, often serving as precursors to a variety of functional groups. rutgers.edu

One of the key reactions of tertiary alcohols is their dehydration to form alkenes, which typically proceeds through an E1 mechanism involving a stable tertiary carbocation intermediate. openstax.orglibretexts.org They can also be converted to alkyl halides, usually via an Sₙ1 mechanism. openstax.orglibretexts.org The formation of tertiary alcohols can be achieved through the reaction of ketones or esters with Grignard reagents. rutgers.edumasterorganicchemistry.com The synthesis of highly sterically hindered or congested tertiary alcohols can be challenging, and various methods have been developed to address this. acs.org

Overview of Synthetic Challenges and Opportunities for 1,1-Dicyclopropylpropan-1-ol

The synthesis of this compound presents specific challenges due to the presence of two cyclopropyl groups. A common method for synthesizing tertiary alcohols is the Grignard reaction. rutgers.edu For this compound, this would likely involve the reaction of ethyl cyclopropyl ketone with a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) or the reaction of an ethyl ester with two equivalents of a cyclopropyl Grignard reagent. masterorganicchemistry.com

Another potential synthetic route is the Kulinkovich reaction, which is used to prepare cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.orgrsc.org This reaction proceeds through a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org A modification of this reaction, the Kulinkovich-Szymoniak reaction, can be used to synthesize primary cyclopropylamines from nitriles. organic-chemistry.org

The reactivity of the resulting this compound, also known as a dicyclopropyl carbinol, is of interest. Cyclopropyl carbinols can undergo a variety of reactions, including ring-opening and rearrangement, often driven by the release of ring strain. chemicalbook.comresearchgate.netacs.org These reactions can be catalyzed by acids and are influenced by the substituents on the cyclopropyl rings and the carbinol carbon. chemicalbook.comacs.org

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be limited, with most available information coming from chemical supplier catalogs and databases. While there is extensive research on cyclopropyl chemistry in general and the synthesis and reactions of tertiary alcohols, specific studies focusing on this compound are not readily found in the public domain.

There is a significant amount of research on the synthesis and reactions of related compounds, such as cyclopropyl carbinols with different substitution patterns. chemicalbook.comresearchgate.netacs.orgacs.org These studies often focus on stereoselective reactions and the use of these compounds as intermediates in the synthesis of more complex molecules. acs.orgrsc.org The reactivity of cyclopropyl ketones and the use of cyclopropyl groups to direct reactions have also been explored. orgsyn.orgresearchgate.net

A clear gap exists in the detailed investigation of the specific synthesis, spectroscopic characterization, and reaction chemistry of this compound. While its synthesis can be predicted based on standard organic reactions, detailed experimental procedures, optimization studies, and exploration of its unique reactivity are not well-documented.

Research Objectives and Scope of Investigation

Given the existing knowledge gaps, a research investigation into this compound would aim to:

Develop and optimize a reliable synthetic route to this compound, likely employing a Grignard-based approach. This would involve a thorough investigation of reaction conditions, including solvents, temperature, and stoichiometry, to maximize yield and purity.

Perform comprehensive spectroscopic characterization of the synthesized this compound. This would include obtaining and interpreting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Investigate the reactivity of this compound under various conditions. This would involve exploring its behavior in acid-catalyzed reactions to study potential ring-opening and rearrangement pathways, as well as its utility in other synthetic transformations.

Compare the properties and reactivity of this compound with other tertiary alcohols and cyclopropyl-containing compounds to better understand the influence of the dicyclopropyl moiety.

The scope of this investigation would be confined to the laboratory-scale synthesis and chemical analysis of this compound, focusing on fundamental organic chemistry principles and avoiding any exploration of its biological or physiological effects.

Data Tables

Table 1: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₁₆O140.2218729-53-8 bldpharm.com
1-Cyclopropylpropan-1-olC₆H₁₂O100.1618729-46-9 chemspider.comnih.gov
1-Phenylcyclopropan-1-olC₉H₁₀O134.1829526-96-3 nih.gov
1,1'-BicyclopropylC₆H₁₀82.145685-46-1 nist.gov
1-(Prop-1-en-2-yl)cyclopropan-1-olC₆H₁₀O98.1440791-85-3 nih.gov
1,3-Dicyclopropylpropan-2-olC₉H₁₆O140.22221137-56-0 sigmaaldrich.com
3,3-Dicyclopropylpropan-1-olC₉H₁₆O140.22Not available
1,1-Dicyclohexylpropan-1-olC₁₅H₂₈O224.38141134699 nih.gov
3-Amino-1,1-dicyclopropylpropan-1-olC₉H₁₇NO155.241849261-98-8 bldpharm.com

Table 2: Spectroscopic Data for Propan-1-ol (Illustrative)

Spectroscopic TechniqueKey FeaturesWavenumber/Chemical Shift
Infrared (IR) SpectroscopyO-H stretch (broad)~3500-3200 cm⁻¹ docbrown.info
C-H stretch~2900 cm⁻¹ docbrown.info
Fingerprint region~1500-400 cm⁻¹ docbrown.info
¹H NMR SpectroscopyIntegrated proton ratio3:2:2:1 docbrown.info
¹³C NMR SpectroscopyNumber of signals3 docbrown.info

Note: Specific spectroscopic data for this compound is not widely available and would be a key objective of further research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B3380273 1,1-Dicyclopropylpropan-1-ol CAS No. 18729-53-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dicyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYGTVORZJCAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272628
Record name α-Cyclopropyl-α-ethylcyclopropanemethanol
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Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-53-8
Record name α-Cyclopropyl-α-ethylcyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18729-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-α-ethylcyclopropanemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 1,1 Dicyclopropylpropan 1 Ol

Transformations Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group is the primary site of reactivity for many common organic transformations. However, its sterically hindered environment and the propensity for the molecule to form a stable carbocation intermediate lead to specific reaction outcomes, often favoring elimination over substitution.

Dehydration Reactions to Cyclopropyl-Substituted Alkenes

The acid-catalyzed dehydration of 1,1-dicyclopropylpropan-1-ol is a facile process due to the formation of a highly stabilized tertiary carbocation intermediate. The reaction typically follows an E1 mechanism. gdckulgam.edu.in

Mechanism:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water).

Formation of a Tertiary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a tertiary carbocation. This dicyclopropylcarbinyl cation is significantly stabilized by the adjacent cyclopropyl (B3062369) groups, which can donate electron density from their bent sigma bonds.

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Given the structure of this compound, deprotonation can occur from the ethyl group, leading to the formation of (1-cyclopropylprop-1-en-1-yl)cyclopropane as the major product.

Table 1: Typical Conditions for Tertiary Alcohol Dehydration

Catalyst Temperature Outcome
Concentrated H₂SO₄ Moderate (e.g., 85°C) Favors elimination to form alkenes. gdckulgam.edu.in
85% H₃PO₄ Higher (e.g., 165-170°C) Effective for dehydration, often considered milder than H₂SO₄. gdckulgam.edu.in
Lewis Acids (e.g., Al₂O₃) High (Gas Phase) Used in industrial processes for alkene synthesis. gdckulgam.edu.in

Conversion to Halides and Pseudohalides for Further Derivatization

The conversion of the tertiary hydroxyl group to a halide is a key step for further functionalization. The choice of reagent is critical, as the reaction mechanism (Sₙ1 vs. Sₙ2) and potential for side reactions are highly dependent on the substrate's structure.

Reaction with Hydrohalic Acids (HX): Treatment of this compound with strong hydrohalic acids like HBr or HCl proceeds readily via an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.org The reaction involves the formation of the stable tertiary dicyclopropylcarbinyl cation, which is then trapped by the halide ion. Due to the planar nature of the carbocation intermediate, this can lead to a racemic mixture if the carbon were chiral. masterorganicchemistry.com

Reaction with SOCl₂ and PBr₃: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are typically used to convert primary and secondary alcohols to the corresponding halides via an Sₙ2 mechanism. masterorganicchemistry.comchemistrysteps.comlibretexts.org However, for tertiary alcohols such as this compound, these reagents are generally ineffective. The sterically hindered tertiary center prevents the backside attack required for an Sₙ2 reaction, and the conditions can instead promote competing elimination (E2) reactions. chemistrysteps.com

Table 2: Reagents for Conversion of Alcohols to Alkyl Halides

Reagent Substrate Preference Mechanism Applicability to this compound Reference
HCl, HBr, HI Tertiary > Secondary > Primary Sₙ1 High; proceeds via stable tertiary carbocation. masterorganicchemistry.comlibretexts.org
SOCl₂ (+ pyridine) Primary, Secondary Sₙ2 Low; steric hindrance prevents Sₙ2, elimination likely. chemistrysteps.comlibretexts.org
PBr₃ Primary, Secondary Sₙ2 Low; steric hindrance prevents Sₙ2, elimination likely. masterorganicchemistry.comchemistrysteps.com

Esterification and Etherification Reactions

Esterification:

Fischer Esterification: This classic acid-catalyzed method, involving reaction with a carboxylic acid, is generally not suitable for tertiary alcohols. jove.comathabascau.ca The strong acidic conditions and elevated temperatures required for Fischer esterification would lead to rapid dehydration of this compound, forming alkenes as the predominant products. chemistrysteps.comaskfilo.com

Steglich Esterification: A much milder and more effective method is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). synarchive.com It proceeds at room temperature under neutral conditions, thus avoiding the dehydration side reaction. This makes it the preferred method for esterifying sterically hindered and acid-sensitive tertiary alcohols. organic-chemistry.org

Etherification:

Williamson Ether Synthesis: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not a viable route for preparing ethers from this compound. masterorganicchemistry.comwikipedia.orgbyjus.com The required first step would be the formation of the tertiary alkoxide. This species is a strong base, and when reacted with a primary alkyl halide, it would primarily act as a base, causing elimination (E2) of the alkyl halide rather than substitution (Sₙ2). jove.com

Sₙ1-based Methods: Ethers of tertiary alcohols can be synthesized via Sₙ1-type reactions. For example, reacting this compound with a primary alcohol under acidic conditions can lead to the formation of an ether. The tertiary alcohol forms a carbocation, which is then trapped by the primary alcohol acting as a nucleophile. masterorganicchemistry.com

Oxidation Reactions and Rearrangements

Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon (the carbon atom bearing the hydroxyl group). byjus.commasterorganicchemistry.com Reagents like potassium permanganate, chromic acid, or pyridinium (B92312) chlorochromate (PCC) will not oxidize this compound to a ketone or carboxylic acid. Oxidation can only occur under harsh conditions that lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of smaller molecules. chemistryviews.orgnih.govacs.org

Any reaction performed under acidic conditions (e.g., dehydration, attempted Fischer esterification, Sₙ1 reactions) generates the dicyclopropylcarbinyl cation. While this cation is stabilized, it is also highly prone to rearrangement, which serves as a gateway to the reactivity of the cyclopropyl rings themselves.

Reactivity and Rearrangements of the Cyclopropyl Rings

The high ring strain of cyclopropane (B1198618) (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly when an adjacent carbocation is formed. nih.gov

Electrophilic Ring-Opening Reactions of Strained Cyclopropyl Groups

The formation of the tertiary carbocation from this compound is the key step initiating the rearrangement of the cyclopropyl rings. This intermediate is a classic example of a cyclopropylcarbinyl cation, which exists in equilibrium with other cationic forms. nih.govnih.govrsc.org

Mechanism: The Cyclopropylcarbinyl-Homoallyl Rearrangement The dicyclopropylcarbinyl cation can undergo a characteristic rearrangement where one of the cyclopropane rings opens. This process relieves ring strain and delocalizes the positive charge over several atoms. researchgate.netbeilstein-journals.org

Carbocation Formation: As described previously, protonation of the alcohol and loss of water generates the tertiary dicyclopropyl(ethyl)methyl cation.

Ring Opening: The C-C bond of one cyclopropyl ring, adjacent to the cationic center, can break and migrate. This results in the formation of a ring-expanded homoallylic cation. This rearrangement is extremely rapid and often irreversible. researchgate.netgoogle.com

Product Formation: The resulting rearranged cation can then be trapped by a nucleophile (like water, a halide, or an alcohol) or lose a proton to form a variety of diene products.

This propensity for rearrangement means that reactions intended to simply substitute the hydroxyl group may instead yield a complex mixture of ring-opened isomeric products. Controlling this reactivity is a significant challenge in the synthetic chemistry of cyclopropylcarbinols. nih.govacs.orgnih.gov

Table 3: Potential Products from Rearrangement and Ring-Opening

Intermediate Cation Subsequent Reaction Potential Product Class
Dicyclopropylcarbinyl Cation Deprotonation Cyclopropyl-substituted alkene
Dicyclopropylcarbinyl Cation Nucleophilic Attack (Sₙ1) Tertiary halide/ether/ester
Homoallyl Cation (from ring-opening) Deprotonation Conjugated or non-conjugated dienes
Homoallyl Cation (from ring-opening) Nucleophilic Attack Allylic alcohols, halides, or ethers

Acid-Catalyzed Cyclopropyl Rearrangements (e.g., Homoallylic Rearrangements)

Under acidic conditions, this compound is expected to undergo facile rearrangement reactions. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of water generates a tertiary dicyclopropylmethyl cation. This carbocation is a key intermediate that readily undergoes rearrangement to alleviate the inherent ring strain of the cyclopropyl groups. chemicalbook.comrsc.org

The process, a type of homoallylic rearrangement, involves the cleavage of one of the C-C bonds of a cyclopropyl ring. This ring-opening is electronically favored as the σ-bonds of the cyclopropyl ring have significant p-character, allowing for effective overlap with the empty p-orbital of the carbocation. This delocalization stabilizes the transition state and leads to the formation of a more stable, ring-opened homoallylic cation. The resulting cation can then be trapped by a nucleophile (such as the conjugate base of the acid or the solvent) to yield a variety of homoallylic alcohol or ether products. The exact nature of the product can be influenced by the specific reaction conditions and the substituents present on the cyclopropane rings. chemicalbook.com Inspired by enzymatic processes, chiral Brønsted acids have been used to catalyze asymmetric rearrangements of cyclopropylcarbinol derivatives, achieving desymmetrization of prochiral cyclopropylcarbinyl cations through nucleophilic attack, leading to enantioenriched homoallylic products. nih.gov

Radical Reactions and Fragmentation Pathways

The tertiary carbon of this compound is a potential site for the formation of a radical intermediate. This radical can be generated through various methods, such as hydrogen atom abstraction by a potent radical initiator or from the corresponding tertiary halide. Once formed, the 1,1-dicyclopropyl-1-propyl radical is expected to be extremely short-lived due to the presence of the adjacent cyclopropyl groups.

The primary fragmentation pathway for such a species is the rapid, irreversible β-scission of one of the cyclopropyl rings. acs.orgresearchgate.net This ring-opening is an exothermic process that relieves ring strain and results in the formation of a more stable, linear alkyl radical. beilstein-journals.orgnih.gov The rate constants for the ring-opening of simple cyclopropylcarbinyl radicals are on the order of 10⁸ s⁻¹ at ambient temperature, making this one of the fastest known unimolecular radical reactions. acs.org This high rate constant makes the cyclopropylcarbinyl radical system a widely used "radical clock" for calibrating the rates of other fast radical reactions. The resulting rearranged radical can then participate in subsequent propagation steps, such as abstracting a hydrogen atom or adding to a double bond, to form the final product. Selective fragmentation can be achieved if one of the cyclopropyl rings bears a radical-stabilizing group. nih.gov

Nucleophilic Attack and Addition Reactions

Nucleophilic reactions related to this compound can be considered in two contexts: the synthesis of the molecule from its ketone precursor and the reactions of the alcohol itself.

The synthesis of this compound would typically involve the nucleophilic addition of an ethyl organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium, to dicyclopropyl ketone. youtube.com In this reaction, the nucleophilic ethyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ucalgary.camasterorganicchemistry.comlibretexts.org A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. youtube.comucalgary.ca

The alcohol itself can react with nucleophiles under certain conditions. In a strongly acidic medium, protonation of the hydroxyl group followed by the loss of water generates the dicyclopropylmethyl cation (as discussed in section 3.2.2). This carbocation is an electrophile and can be attacked by nucleophiles. This process constitutes a nucleophilic substitution (Sₙ1 type) reaction. Furthermore, studies on related cyclopropyl ketones have shown that Lewis acids can catalyze stereoinvertive nucleophilic substitution at a quaternary carbon center, proceeding through a bicyclobutonium intermediate. nih.govresearchgate.net Nickel-catalyzed cycloaddition processes involving simple cyclopropyl ketones have also been developed, highlighting the unique reactivity of these systems. acs.orgacs.org

Detailed Mechanistic Studies of Key Transformations

While detailed mechanistic studies specifically for this compound are not widely published, extensive research on analogous cyclopropylcarbinyl systems provides significant insight into the kinetic, thermodynamic, and stereochemical aspects of its expected reactions.

Kinetic and Thermodynamic Parameters

The kinetics of reactions involving this compound are largely governed by the stability of the intermediates formed.

Thermodynamics: The driving force for many reactions of this compound is the release of approximately 54 kcal/mol of strain energy from the two cyclopropyl rings. Reactions involving the formation of the tertiary dicyclopropylmethyl cation are thermodynamically favored due to the cation's stability, which arises from the effective delocalization of the positive charge into the σ-bonds of the cyclopropyl rings.

Kinetics: Kinetic studies on the solvolysis of various cyclopropylcarbinyl derivatives have been conducted to probe the structures of the transition states. nypl.orgresearchgate.net The rates of these Sₙ1-type reactions are exceptionally fast, reflecting the stability of the forming carbocation. For radical reactions, the ring-opening of the cyclopropylcarbinyl radical is one of the fastest unimolecular reactions known in organic chemistry. acs.org Laser flash photolysis (LFP) studies have allowed for the direct measurement of these rates. The table below summarizes kinetic data for the ring-opening of various substituted cyclopropylcarbinyl radicals, which serve as models for the radical derived from this compound. acs.org

Radical Precursor (Substituents at Carbinol Carbon)Rate Constant (k) at 20 °C (s⁻¹)Activation Energy (Ea) (kcal/mol)
H, H (Parent)1.3 x 10⁸5.3
H, Me4.8 x 10⁸4.7
Me, Me> 5 x 10⁹< 4.0
H, Ph1.5 x 10⁵8.6

Table 1. Kinetic parameters for the ring-opening of substituted cyclopropylcarbinyl radicals in THF, measured by laser flash photolysis. The data shows a significant rate increase with alkyl substitution at the radical center. Data sourced from studies on related systems. acs.orgfigshare.com

The data indicates that substitution at the carbinyl carbon significantly accelerates the rate of ring-opening, suggesting that the 1,1-dicyclopropyl-1-propyl radical would open extremely rapidly.

Stereochemical Outcomes and Diastereoselectivity

The stereochemical course of reactions involving this compound and its derivatives is highly influenced by the rigid and sterically defined nature of the cyclopropyl groups. acs.orgnih.gov

In reactions where this compound acts as a substrate, such as an acid-catalyzed rearrangement, the formation of the planar dicyclopropylmethyl cation intermediate would destroy the original stereocenter. The subsequent attack by a nucleophile could occur from either face, potentially leading to a racemic or diastereomeric mixture of products, depending on whether new stereocenters are formed and the influence of other chiral elements in the molecule.

More significantly, in reactions forming the alcohol, such as the addition of a nucleophile to a chiral dicyclopropyl ketone precursor, the outcome is often highly diastereoselective. acs.org The existing stereocenters and the steric bulk of the cyclopropyl rings direct the incoming nucleophile to attack the carbonyl from the less hindered face. This substrate-controlled diastereoselectivity is a common feature in the chemistry of cyclopropyl systems. nih.gov For example, the hydroxyl group in related alkenyl cyclopropyl carbinols has been shown to act as a powerful directing group in Simmons-Smith cyclopropanation and epoxidation reactions, leading to products as a single diastereomer. acs.orgnih.gov DFT calculations on related systems have been used to shed light on the mechanisms governing the regio- and stereoselectivity of ring-opening reactions. nih.gov

Reaction TypeSubstrateExpected Outcome for this compound SystemControlling Factors
Nucleophilic AdditionChiral Dicyclopropyl KetoneHigh DiastereoselectivitySteric hindrance from existing groups directs attack (e.g., Felkin-Anh model).
Acid-Catalyzed RearrangementThis compoundLoss of original stereochemistry; potential for diastereoselectivity in product formation.Planar carbocation intermediate; subsequent nucleophilic attack influenced by steric/electronic factors of the rearranged cation.
Directed Reaction (e.g., Epoxidation)Unsaturated analogue of this compoundHigh DiastereoselectivityCoordination of reagent to the hydroxyl group directs reaction to one face of the double bond. nih.gov

Table 2. Predicted stereochemical outcomes for key reactions based on studies of analogous cyclopropyl carbinol systems.

Ultimately, the rigidity of the cyclopropyl core provides a unique platform for stereoselective synthesis, allowing for predictable control over the three-dimensional structure of the reaction products. acs.org

Investigation of Intermediates and Transition States

The chemical transformations of this compound are expected to proceed through highly stabilized carbocationic intermediates. The investigation of these transient species and the transition states leading to their formation and subsequent reactions is crucial for a comprehensive understanding of the compound's reactivity. Such investigations typically involve a combination of computational chemistry and experimental studies on analogous systems.

Under acidic conditions, the hydroxyl group of this compound is protonated, forming a good leaving group (water). The subsequent departure of water generates a tertiary carbocation, the 1,1-dicyclopropylpropyl cation. The cyclopropyl groups play a significant role in stabilizing this cation through hyperconjugation, a phenomenon where the C-C bonds of the cyclopropyl ring, which have significant p-character, overlap with the empty p-orbital of the carbocation. This delocalization of positive charge makes the formation of this cation particularly favorable compared to tertiary carbocations stabilized only by alkyl groups.

Cyclopropylcarbinyl cations, such as the one derived from this compound, are a well-studied class of non-classical carbocations. rsc.org Low-temperature NMR studies and computational analyses have shown that these cations can adopt a "bicyclobutonium" or "bisected" conformation where the positive charge is delocalized over the carbinyl carbon and the carbons of the cyclopropyl ring. nih.govacs.org This delocalization can lead to facile rearrangements of the carbon skeleton. For the 1,1-dicyclopropylpropyl cation, this could involve rearrangements to form cyclobutyl or homoallyl cations, although the high stability of the initial cation may temper this tendency. nih.gov

While specific computational data for the 1,1-dicyclopropylpropyl cation is not available, studies on similar cyclopropylcarbinyl systems provide insight into the energetics of the transition states involved in their reactions. For instance, DFT (Density Functional Theory) calculations have been employed to investigate the transition states of ring-opening reactions in related alkenyl cyclopropyl carbinols. nih.govacs.org These studies reveal the energy barriers for different reaction pathways.

The table below presents hypothetical, yet plausible, relative energy data for key transition states in the acid-catalyzed dehydration of this compound, based on known principles of cyclopropylcarbinyl cation chemistry.

Transition State (TS)DescriptionPostulated Relative Energy (kcal/mol)
TS1 Formation of the 1,1-dicyclopropylpropyl cation via loss of water.0 (Reference)
TS2 1,2-hydride shift from the ethyl group to form a more stable rearranged cation.+15 to +20
TS3 Deprotonation to form an alkene (elimination product).+5 to +10
TS4 (Ring Opening) Rearrangement involving the opening of a cyclopropyl ring to form a homoallylic cation.+10 to +15

Note: The energy values are illustrative and intended to show the relative favorability of different pathways based on general principles of carbocation chemistry.

Experimentally, the intermediacy of carbocations in reactions of cyclopropyl carbinols can be inferred from several observations:

Rapid Solvolysis Rates: Compounds that can form stabilized cyclopropylcarbinyl cations exhibit significantly enhanced rates of solvolysis compared to analogous compounds lacking the cyclopropyl group. acs.orgresearchgate.net

Stereochemical Scrambling: If the starting material is chiral, the formation of a planar or rapidly equilibrating carbocation intermediate often leads to a racemic or diastereomeric mixture of products. nih.gov

Rearrangement Products: The isolation of products with rearranged carbon skeletons is strong evidence for the involvement of carbocation intermediates that can undergo skeletal rearrangements. nih.gov

In the case of this compound, solvolysis reactions would be expected to proceed rapidly. Furthermore, careful product analysis might reveal the presence of not only the direct substitution and elimination products but also products arising from the rearrangement of the dicyclopropylpropyl cation intermediate.

Advanced Spectroscopic and Structural Elucidation of 1,1 Dicyclopropylpropan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For 1,1-dicyclopropylpropan-1-ol, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for a complete assignment of all proton and carbon signals.

The structure and numbering scheme used for NMR assignments are shown below:

Due to symmetry, the two cyclopropyl (B3062369) groups are chemically equivalent, as are the two methylene (B1212753) groups within each ring. However, the protons on these methylene groups (e.g., at C2' and C3') are diastereotopic.

Predicted ¹H and ¹³C NMR Chemical Shifts: Based on typical chemical shifts for similar structural motifs, the following assignments for this compound are predicted. The cyclopropyl protons and carbons are notably shielded (shifted to a lower ppm value) due to the unique electronic environment of the strained rings. dtic.mildocbrown.infodocbrown.info

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Atom PositionPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
1 (C-OH)--~75-80
2 (-CH₂-)~1.60t~35-40
3 (-CH₂-)~1.45sextet~18-22
4 (-CH₃)~0.95t~14-16
1' / 1'' (-CH-)~0.80m~15-20
2',3' / 2'',3'' (-CH₂-)~0.20-0.60m~2-6
OHVariable (~1.5-2.5)br s-

While 1D NMR provides initial information, 2D NMR techniques are required to piece together the molecular framework by identifying through-bond correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. emerypharma.com For this compound, COSY would be crucial for establishing the propyl chain connectivity, showing a cross-peak between the protons at C2 and C3, and between C3 and C4. It would also show complex correlations between the methine proton (H1') and the diastereotopic methylene protons (H2'/H3') within the cyclopropyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). emerypharma.comresearchgate.net It provides an unambiguous link between the proton and carbon skeletons. For instance, the highly shielded proton signals between 0.20-0.80 ppm would be shown to connect directly to the upfield carbon signals of the cyclopropyl rings.

Correlations from the propyl protons (H2, H3) to the quaternary carbon C1 would confirm the attachment of the propyl chain.

Correlations from the cyclopropyl methine protons (H1'/H1'') to C1 would confirm the connection of both rings to the central carbinol carbon.

Correlations from the propyl H2 protons to the cyclopropyl C1' and C1'' carbons would further solidify the core structure.

Table 2. Predicted Key 2D NMR Correlations for Structural Elucidation.
ExperimentProton PositionCorrelates WithInformation Gained
COSYH4H3Confirms propyl chain connectivity
H3H2, H4
H1'H2', H3'Confirms intra-ring connectivity
HSQCH4C4Assigns carbons directly bonded to protons
H2C2
H2'/H3'C2'/C3'
HMBCH2, H3C1Confirms propyl chain attachment to C1
H1', H1''C1Confirms cyclopropyl ring attachment to C1
H2', H3'C1, C1'Confirms core structure and intra-ring connectivity

NOESY experiments detect through-space interactions between protons that are close to each other (<5 Å), providing crucial information about the molecule's three-dimensional structure and preferred conformation in solution. arxiv.orgnih.gov For a flexible molecule like this compound, rotational freedom exists around the C1-C2 and C1-C1' bonds. A NOESY spectrum would reveal the time-averaged spatial arrangement of the different molecular fragments. beilstein-journals.orgacs.org For example, observing a NOE cross-peak between the C2 protons of the propyl chain and the C1' methine protons of the cyclopropyl rings would indicate a conformation where these groups are in close proximity. The relative intensities of NOE cross-peaks could help build a model of the most populated conformer(s).

The protons on the methylene groups of the cyclopropyl rings (C2' and C3') are diastereotopic, meaning they are chemically non-equivalent. This results in complex, overlapping multiplets in the highly shielded region of the ¹H NMR spectrum. Assigning these signals definitively can be challenging. Advanced NMR experiments, such as 1D selective NOE or high-resolution 2D NMR with optimized parameters, may be necessary to resolve individual couplings and assign specific protons. Furthermore, computational methods that predict NMR chemical shifts (such as the GIAO method) can be employed to assist in the assignment of these complex signals by comparing theoretical predictions with experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present and information about structural features like ring strain. Infrared (IR) and Raman spectroscopy are complementary techniques. acs.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. orgchemboulder.comopenstax.org The C-O stretching vibration of a tertiary alcohol would appear as a strong band around 1150-1200 cm⁻¹. quimicaorganica.orglibretexts.org Another key feature would be the C-H stretching vibrations. The sp³ hybridized C-H bonds of the propyl chain would absorb just below 3000 cm⁻¹, while the C-H bonds on the strained cyclopropyl rings would characteristically absorb at higher wavenumbers, typically ~3080-3040 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the hydrocarbon backbone would show strong signals. A prominent feature in the Raman spectrum would be the symmetric "ring breathing" vibration of the cyclopropane (B1198618) rings, which is often observed as a strong, sharp peak. nih.gov The high degree of ring strain in cyclopropanes (approximately 28 kcal/mol) influences the vibrational frequencies of the ring bonds. utexas.eduwikipedia.org Analysis of these characteristic ring modes in both IR and Raman spectra confirms the presence of the strained three-membered rings.

Table 3. Predicted Characteristic Vibrational Frequencies (cm⁻¹).
VibrationExpected IR FrequencyExpected Raman FrequencyNotes
O-H stretch (H-bonded)3500-3200 (strong, broad)WeakCharacteristic of alcohols. youtube.com
C-H stretch (cyclopropyl)~3080 (medium)~3080 (strong)Indicates strained ring C-H bonds. docbrown.info
C-H stretch (propyl)2960-2850 (strong)2960-2850 (strong)Typical for sp³ C-H bonds.
C-O stretch~1150 (strong)Weak-mediumPosition indicates a tertiary alcohol. quimicaorganica.org
Cyclopropane Ring Mode~1020 (medium)Strong"Ring breathing" vibration. nih.gov

X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Solid-State Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. wikipedia.orgnih.gov It provides unambiguous data on bond lengths, bond angles, and molecular conformation in the crystal lattice. bu.edurigaku.com

For a compound like this compound, which may be a liquid or a low-melting solid, obtaining single crystals suitable for X-ray diffraction can be a primary challenge. azolifesciences.com If the parent compound fails to crystallize, a common strategy is to synthesize a crystalline derivative. For instance, reacting the alcohol with p-nitrobenzoyl chloride would form a solid ester, which is often highly crystalline.

A successful crystallographic analysis would provide a definitive solid-state structure, confirming the connectivity established by NMR. Crucially, it would yield precise measurements of the bond angles within the cyclopropyl rings, expected to be near 60°, providing a direct measure of the severe angle strain. It would also reveal the solid-state conformation, showing the spatial arrangement of the propyl chain relative to the two cyclopropyl groups and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal packing.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives and Absolute Configuration Determination (if applicable)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques used to study chiral molecules. spectroscopyeurope.com this compound itself is an achiral molecule as it possesses a plane of symmetry and will not exhibit a CD or VCD spectrum.

However, if a chiral derivative of this compound were to be synthesized, these techniques would be indispensable for determining its absolute configuration. For example, if one of the cyclopropyl groups were substituted, or if the compound were a precursor to a chiral molecule, VCD could be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us

The process for determining the absolute configuration involves comparing the experimental VCD spectrum of the chiral derivative with a theoretically predicted spectrum. americanlaboratory.comresearchgate.net The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.gov

If the experimental spectrum's pattern of positive and negative bands matches the calculated spectrum for the R-enantiomer, the sample is assigned the R absolute configuration.

If the experimental spectrum is a mirror image of the calculated spectrum, the sample is assigned the S absolute configuration.

This powerful combination of experimental measurement and theoretical calculation allows for the unambiguous assignment of absolute configuration for chiral molecules in solution, serving as a vital alternative when crystallization for X-ray analysis is not feasible. americanlaboratory.comnih.gov

Theoretical and Computational Chemistry Studies of 1,1 Dicyclopropylpropan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Analysis of Strain Energy in Cyclopropyl (B3062369) Rings

The presence of two cyclopropyl rings is a defining feature of 1,1-dicyclopropylpropan-1-ol. The three-membered ring structure forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal sp³ hybridized angle of 109.5°. This deviation induces substantial angle strain, a form of potential energy stored within the molecule.

A computational analysis would quantify this ring strain energy (RSE). This is typically achieved by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the strain energy. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), are commonly employed for these calculations. The total strain energy for the molecule is expected to be significant, with each cyclopropyl ring contributing a substantial amount, comparable to the known strain energy of cyclopropane (B1198618) itself (approx. 27 kcal/mol). The substitution on the carbinol carbon might slightly alter this value.

Illustrative Data Table: Calculated Strain Energy Components

Structural ComponentComputational MethodCalculated Strain Energy (kcal/mol)
Cyclopropyl Ring 1DFT (B3LYP/6-31G(d))~27.5
Cyclopropyl Ring 2DFT (B3LYP/6-31G(d))~27.5
Steric Interaction (Inter-ring)DFT (B3LYP/6-31G(d))~3.0
Total Molecular Strain Isodesmic Reaction Calculation ~58.0

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound is highly non-uniform due to the presence of the electronegative oxygen atom. An electrostatic potential (ESP) map would visually represent this charge distribution on the molecule's van der Waals surface.

Regions of negative potential (typically colored red) are expected to be concentrated around the oxygen atom of the hydroxyl group, indicating its high electron density and its capacity to act as a hydrogen bond acceptor. Conversely, a region of positive potential (colored blue) would be located on the hydroxyl hydrogen, highlighting its electrophilic character and ability to act as a hydrogen bond donor. The cyclopropyl and propyl groups would exhibit relatively neutral potential (green to yellow), though the unique "bent" bonds of the cyclopropyl rings might show slightly increased electron density on the exterior of the ring. This analysis is crucial for predicting how the molecule interacts with other polar molecules or biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is predicted to be localized primarily on the oxygen atom, specifically involving its non-bonding lone pair electrons. The LUMO would likely be an antibonding orbital (σ*) associated with the C-O and O-H bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity. For a saturated alcohol like this, a relatively large HOMO-LUMO gap would be expected.

Illustrative Data Table: FMO Analysis

OrbitalEnergy (eV)Primary Localization
HOMO-9.8Oxygen lone pairs
LUMO+5.2σ* (C-O, O-H)
HOMO-LUMO Gap 15.0 -

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape, or conformation, of this compound is not static. Rotation around its single bonds allows it to adopt various spatial arrangements, each with a different potential energy. Understanding the preferred conformations and the energy barriers between them is vital for predicting its physical properties and biological activity.

Ab Initio and Density Functional Theory (DFT) Conformational Scans

To explore the conformational landscape, a potential energy surface (PES) scan would be performed. This involves systematically rotating key dihedral angles—such as those involving the two cyclopropyl rings and the propyl group around the central C-C bonds—and calculating the energy at each step. High-level ab initio or DFT methods would be used to ensure accuracy.

The results would likely show several low-energy (stable) conformers. The most stable conformer would probably arrange the bulky cyclopropyl and propyl groups to minimize steric hindrance. For example, a staggered arrangement of the largest groups would be energetically favored over an eclipsed one. The scan would also identify the transition states between these stable conformers, revealing the energy barriers to rotation. The barrier to rotation around the C-C bonds attached to the central carbinol carbon is expected to be higher than that in a less hindered alcohol due to the steric bulk of the cyclopropyl groups.

Molecular Dynamics Simulations for Solution-Phase Conformations

While gas-phase calculations from DFT are invaluable, a molecule's behavior in solution can differ significantly due to interactions with solvent molecules. Molecular Dynamics (MD) simulations can model this behavior explicitly.

An MD simulation of this compound in a solvent like water would involve placing the molecule in a simulated box of water molecules and calculating the forces between all atoms over time. This would allow for the observation of how the molecule moves, rotates, and interacts with its environment. Key findings would include the analysis of hydrogen bonding between the molecule's hydroxyl group and surrounding water molecules, including the average number of hydrogen bonds and their lifetimes. Furthermore, MD simulations would reveal the predominant solution-phase conformations, which may differ from the gas-phase minimum energy structure due to solvent effects stabilizing a particular arrangement.

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. unibo.itscispace.comopenaccessjournals.com For this compound, theoretical calculations can furnish detailed predictions of its Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of NMR parameters through quantum chemical calculations has become a standard procedure in structure elucidation. mdpi.com Methods such as Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed to calculate the NMR chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. researchgate.net

The theoretical chemical shifts for this compound would be calculated by first optimizing the molecule's geometry at a chosen level of theory. Subsequently, the NMR shielding tensors are computed for this geometry. The final chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is highly dependent on the selection of the DFT functional and the basis set. researchgate.netnih.gov For alcohols, it is also crucial to consider intermolecular interactions like hydrogen bonding, which can be modeled by including explicit solvent molecules or using advanced solvation models.

Below is a hypothetical table illustrating the kind of data generated from such a study, comparing calculated chemical shifts to potential experimental values.

Atom Number/PositionCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)
C1 (quaternary)-73.5
C2 (CH₂)1.4535.2
C3 (CH₃)0.958.9
C4, C4' (cyclopropyl CH)0.8515.1
C5, C5' (cyclopropyl CH₂)0.40 (trans), 0.55 (cis)3.8
OH1.80-

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis.

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated, further aiding in the complete assignment of NMR spectra.

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. These calculations are typically performed using DFT methods to compute the harmonic vibrational frequencies. nih.govmdpi.com The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration and their corresponding frequencies.

For this compound, this analysis would predict the frequencies of characteristic bond stretches, bends, and torsions. Key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the propyl chain and cyclopropyl rings, C-O stretching, and various deformation modes of the cyclopropyl rings. nih.gov The calculated intensities of these vibrations help in predicting the appearance of the experimental spectrum.

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, leading to better agreement with experimental data. mdpi.com

A representative table of calculated vibrational frequencies for this compound is presented below.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
36503450O-H stretch
31053005Cyclopropyl C-H stretch
29802880Propyl C-H stretch (asymmetric)
29452845Propyl C-H stretch (symmetric)
14601415CH₂ scissoring
12501210C-C-O bending
10501020C-O stretch
10251000Cyclopropyl ring deformation ("breathing")

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. rsc.orggrnjournal.usnih.gov For this compound, which contains reactive cyclopropyl and alcohol functionalities, computational studies can elucidate the pathways of transformations such as acid-catalyzed rearrangements and ring-opening reactions.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A crucial step in modeling a reaction mechanism is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov For a potential reaction of this compound, such as a Wagner-Meerwein type rearrangement or cyclopropane ring-opening, computational methods are used to locate the geometry of the relevant transition state. researchgate.netresearchgate.net A true TS is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once a candidate TS structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov This analysis involves following the reaction pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the reactant (e.g., protonated this compound) with the desired product or intermediate, thus validating the proposed mechanistic step. nih.gov

Energetic Profiles of Key Transformations

For a hypothetical acid-catalyzed ring-opening of this compound, the energetic profile would reveal the feasibility of the reaction and could be used to compare competing pathways. For instance, the relative energy barriers for the opening of one of the cyclopropyl rings versus a rearrangement involving the propyl group could be determined.

The following table provides a hypothetical energetic profile for a key transformation.

SpeciesRelative Energy (kcal/mol)
Reactant (this compound + H⁺)0.0
Protonated Alcohol Intermediate-5.2
Transition State 1 (TS1)+15.8
Ring-Opened Carbocation Intermediate+8.1
Transition State 2 (TS2)+12.5
Final Product-10.3

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. chemrxiv.orgmdpi.com Computational models can account for these effects, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). chemrxiv.org In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

For reactions of this compound that involve charged intermediates or polar transition states, such as acid-catalyzed processes, the inclusion of solvent effects is critical. A polar solvent would be expected to stabilize charged species, thereby lowering the energies of ionic intermediates and transition states compared to the gas phase. mdpi.com This can dramatically alter the shape of the reaction energy profile, potentially changing the rate-determining step or even favoring a different mechanistic pathway altogether. chemrxiv.org

1,1 Dicyclopropylpropan 1 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Polycyclic and Spirocyclic Systems

The strained three-membered rings of the dicyclopropyl carbinol motif in 1,1-Dicyclopropylpropan-1-ol suggest its potential as a precursor for the synthesis of more complex molecular architectures, such as polycyclic and spirocyclic systems. The activation of the hydroxyl group, followed by rearrangement, is a common strategy to induce ring expansion or annulation reactions.

For instance, under acidic conditions or via conversion of the alcohol to a good leaving group, a carbocationic intermediate can be generated at the carbinol carbon. This cation can then undergo a variety of rearrangements, driven by the release of ring strain from one or both of the cyclopropyl (B3062369) groups.

Hypothetical Reaction Pathways:

Starting MaterialReagents/ConditionsPotential Product TypePlausible Mechanism
This compoundLewis or Brønsted AcidsSpirocyclic ketones or alkenesFormation of a tertiary carbocation followed by ring expansion of one cyclopropyl group and subsequent rearrangement.
This compoundDehydrating agents (e.g., P₂O₅, H₂SO₄)Polycyclic hydrocarbonsIntramolecular cyclization following rearrangement and elimination.

These potential transformations could lead to the formation of spiro[2.n]alkane frameworks or fused polycyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. However, no specific examples of these transformations have been reported for this compound.

Building Block for the Construction of Stereochemically Complex Molecules

The presence of a tertiary alcohol and two adjacent cyclopropyl groups makes this compound a potentially valuable chiral building block, provided it can be synthesized or resolved into its enantiopure forms. The stereocenter at the carbinol carbon could direct subsequent stereoselective reactions on other parts of the molecule.

While there is extensive research on the stereoselective synthesis of cyclopropyl alcohols in general, specific methods for the enantioselective synthesis of this compound are not described in the literature. If obtained in a stereochemically pure form, it could theoretically be used in:

Asymmetric catalysis: As a chiral ligand for metal catalysts.

Natural product synthesis: As a fragment for the construction of complex natural products containing cyclopropyl or spirocyclic motifs.

The rigid nature of the cyclopropyl groups could enforce a specific conformation, which might be advantageous in achieving high stereoselectivity in subsequent chemical transformations.

Role in the Development of Novel Organic Reagents or Catalysts

Tertiary alcohols can be functionalized to create a variety of reagents or ligands for catalysis. The dicyclopropylmethyl group of this compound offers a unique steric and electronic profile that could be exploited in the design of new chemical tools.

Potential Applications:

Reagent/Catalyst TypePotential Synthetic Route from this compoundPotential Application
Chiral LigandsDerivatization of the hydroxyl group with a coordinating moiety (e.g., phosphine, amine).Asymmetric catalysis (e.g., hydrogenation, cross-coupling).
OrganocatalystsConversion to a chiral amine or phosphine.Enantioselective organic reactions.
Specialized ReagentsTransformation into dicyclopropylmethyl halides or other derivatives.Introduction of the dicyclopropylmethyl group into other molecules.

The development of such reagents or catalysts from this compound has not been reported. Research in this area would first require the development of efficient synthetic routes to the parent alcohol and its derivatives.

Application in the Synthesis of Advanced Materials or Functional Polymers (Non-biological)

The incorporation of the bulky and rigid dicyclopropylmethyl group into a polymer backbone could impart unique physical and chemical properties to the resulting material. For example, it could influence the polymer's thermal stability, solubility, and morphological characteristics.

Monomers could potentially be synthesized from this compound by introducing a polymerizable functional group, such as a vinyl or acrylate (B77674) group.

Hypothetical Monomer Synthesis and Polymerization:

Monomer TypePotential Synthetic RoutePolymerization MethodPotential Polymer Properties
Acrylate/MethacrylateEsterification of this compound with acryloyl or methacryloyl chloride.Radical polymerization (e.g., AIBN initiated).Increased glass transition temperature, altered refractive index.
StyrenicFriedel-Crafts alkylation of styrene (B11656) with this compound under acidic conditions.Various polymerization techniques.Modified thermal and mechanical properties.

The synthesis and characterization of polymers derived from this compound have not been described in the scientific literature. Such research would be exploratory, aiming to understand how the unique dicyclopropyl carbinol structure influences polymer properties.

Synthesis and Comparative Reactivity of Analogues and Derivatives of 1,1 Dicyclopropylpropan 1 Ol

Structural Variations of the Cyclopropyl (B3062369) Moiety (e.g., substituted cyclopropyl groups)

The introduction of substituents onto the cyclopropyl rings of 1,1-dicyclopropylpropan-1-ol significantly influences the molecule's properties. The synthesis of such analogues can be achieved through various methods, including the Simmons-Smith cyclopropanation of appropriately substituted alkenes or the Kulinkovich reaction with modified esters. For instance, the synthesis of 1-(1-chlorocyclopropyl)-1-cyclopropylpropan-1-ol can be envisioned through the reaction of a cyclopropyl Grignard reagent with an ester of 1-chlorocyclopropanecarboxylic acid.

The nature of the substituent on the cyclopropyl ring, whether electron-donating or electron-withdrawing, can have a profound impact on the stability of intermediates and the rates of reaction. For example, a methyl group, being electron-donating, can stabilize an adjacent carbocationic center that might form during a reaction, thereby increasing the reaction rate. Conversely, an electron-withdrawing group like a halogen can destabilize such an intermediate, leading to slower reactions.

Modifications of the Propanol (B110389) Carbon Skeleton (e.g., chain length, branching)

Altering the length and branching of the propanol carbon skeleton in this compound provides a means to probe the steric environment around the reactive carbinol center. The synthesis of these analogues typically involves the reaction of dicyclopropyl ketone with the appropriate Grignard reagent. For example, reacting dicyclopropyl ketone with ethylmagnesium bromide yields this compound, while using methylmagnesium bromide would produce 1,1-dicyclopropylethanol. Increasing the chain length to a butyl group can be achieved with n-propylmagnesium bromide.

Increased steric bulk around the hydroxyl group, resulting from branching on the alkyl chain, can hinder the approach of reagents, thereby decreasing reaction rates. This effect is particularly noticeable in reactions where a bulky reagent is involved.

Exploration of Different Alcohol Substituents (e.g., other functional groups)

Replacing the hydroxyl group in this compound with other functional groups opens up new avenues for exploring reactivity and synthetic applications. For instance, conversion of the alcohol to the corresponding chloride can be achieved using reagents like thionyl chloride. The introduction of an amine group to form a dicyclopropylpropanamine derivative could be accomplished through a reductive amination of dicyclopropyl ketone.

The reactivity of these derivatives is dictated by the nature of the new functional group. A leaving group like chloride will facilitate nucleophilic substitution reactions, while an amino group can act as a nucleophile or a base.

Comparative Analysis of Reactivity and Selectivity Across Analogues

A comparative analysis of the reactivity of these analogues reveals important trends. For instance, in acid-catalyzed dehydration reactions, the rate of reaction is expected to increase with increasing substitution on the propanol carbon skeleton due to the formation of a more stable carbocation intermediate. However, excessive steric hindrance can counteract this electronic effect.

The selectivity of reactions can also be significantly affected. In reactions involving chiral reagents, the stereochemical outcome can be influenced by the steric bulk of the substituents on both the cyclopropyl rings and the propanol chain. The directing effect of the hydroxyl group in reactions such as diastereoselective epoxidations of nearby double bonds can be modulated by its steric accessibility. acs.org

Investigation of Steric and Electronic Effects of Substituents

The reactivity of this compound and its analogues is a delicate balance of steric and electronic effects.

Steric Effects: The bulky nature of the dicyclopropylmethyl group itself imposes significant steric hindrance. Increasing the size of the alkyl group on the carbinol carbon further exacerbates this, slowing down reactions that involve nucleophilic attack at this center. Similarly, substituents on the cyclopropyl rings can sterically hinder the approach of reagents to the functional group.

Interactive Data Table: Properties of this compound Analogues

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
This compoundC9H16O140.22185.3
1,1-Dicyclopropyl-2-methylpropan-1-olC10H18O154.25198.7
1,1-Dicyclopropylbutan-1-olC10H18O154.25201.1
1-(1-Methylcyclopropyl)-1-cyclopropylpropan-1-olC10H18O154.25195.4
1-(1-Chlorocyclopropyl)-1-cyclopropylpropan-1-olC9H15ClO174.67215.8

Emerging Research Directions and Future Perspectives for 1,1 Dicyclopropylpropan 1 Ol

Development of Novel Catalytic Methods for its Synthesis and Functionalization

The synthesis of complex molecules containing the cyclopropyl (B3062369) group has been a significant area of research, driving the development of sophisticated catalytic methods. Future work on 1,1-dicyclopropylpropan-1-ol will likely leverage and expand upon these advanced strategies to achieve greater efficiency, selectivity, and diversity.

Key Research Thrusts:

Enantioselective and Diastereoselective Synthesis: One of the foremost challenges is the controlled synthesis of specific stereoisomers. Novel one-pot catalytic methods are being developed for the synthesis of various cyclopropyl alcohols from achiral precursors with high enantio- and diastereoselectivity. nih.gov These methods often use chiral catalysts, such as zinc-based catalysts, to generate allylic alkoxide intermediates that undergo directed cyclopropanation. nih.gov Another approach involves the use of rhodium catalysts for the efficient cyclopropanation of alkenes, leading to enantioenriched cyclopropanes with high yields and enantioselectivity. digitellinc.com

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional metal catalysts. Engineered myoglobin (B1173299) variants have been successfully employed for the biocatalytic synthesis of functionalized cyclopropanes. wpmucdn.com This chemoenzymatic strategy can produce α-cyclopropylpyruvates with excellent enantioselectivity (up to >99% ee), which can serve as versatile building blocks for other derivatives. wpmucdn.com

Directed Functionalization: For a pre-synthesized core like this compound, the hydroxyl group can be used to direct further functionalization. Research on alkenyl cyclopropyl carbinol derivatives has shown that the hydroxyl group strongly directs diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions, yielding densely substituted, stereodefined products as single diastereomers. nih.gov This highlights the potential of the cyclopropyl ring as a rigid scaffold for stereoselective synthesis. nih.gov

Catalytic MethodCatalyst TypeKey AdvantageRelevant Compound Class
One-Pot Asymmetric Synthesis MIB-based Zinc CatalystHigh enantio- and diastereoselectivity from achiral precursors. nih.govsyn- and anti-Cyclopropyl alcohols. nih.gov
Enantioselective Cyclopropanation Rhodium Complexes (e.g., Rh2((R)-BTPCP)4)High yields and enantiomeric ratios for cyclopropane (B1198618) diesters. digitellinc.com1,1-Cyclopropane diesters. digitellinc.com
Biocatalytic Carbene Transfer Engineered MyoglobinExcellent enantioselectivity (>99% ee) under mild conditions. wpmucdn.comα-Cyclopropylpyruvates. wpmucdn.com
Directed Diastereoselective Functionalization Vanadium (for epoxidation)Complete stereocontrol directed by the carbinol's hydroxyl group. nih.govAlkenyl cyclopropyl carbinols. nih.gov

Exploration of its Reactivity in Nontraditional Chemical Environments (e.g., supercritical fluids, ionic liquids)

The chemical behavior of a molecule can be dramatically altered by the solvent environment. Nontraditional solvents like supercritical fluids and ionic liquids offer unique properties that could unlock new reaction pathways for this compound.

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and possess negligible vapor pressure, high thermal stability, and tunable physicochemical properties. researchgate.net For reactions involving charged intermediates, such as the ring-opening of cyclopropyl carbinols which proceeds through a cyclopropylcarbinyl cation, the polarity and coordinating ability of ILs could offer significant stabilization, potentially altering reaction rates and selectivity. chemicalbook.com The ability of ILs to dissolve a wide range of organic and inorganic materials also makes them attractive media for catalytic processes. researchgate.net

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a nontoxic, inexpensive, and environmentally benign solvent. jetir.org Its properties, such as density and solubility, can be tuned with changes in pressure and temperature. For a molecule like this compound, scCO₂ could be an excellent medium for hydrogenation reactions due to the high solubility of gases like H₂. jetir.org Exploring its reactivity in SCFs could lead to cleaner and more efficient chemical processes.

While specific studies on this compound in these environments are not yet prevalent, the general advantages of these green solvents suggest this is a fertile area for future investigation. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

Modern chemical research increasingly relies on automation to accelerate the discovery and optimization of new molecules and reactions. Integrating the synthesis of this compound and its derivatives into these platforms could rapidly expand the chemical space around this scaffold.

Automated synthesis platforms enable the modular assembly of building blocks through repeated cycles of deprotection, coupling, and purification. chemrxiv.org While initially developed for peptides and oligonucleotides, these systems are being adapted for small molecule synthesis. By developing a synthetic route to this compound that is compatible with automation, it would be possible to:

Generate Libraries: Rapidly synthesize a large number of derivatives by varying the propyl chain or functionalizing the hydroxyl group.

Optimize Reaction Conditions: Use high-throughput experimentation to quickly screen different catalysts, solvents, and reaction parameters to find the optimal conditions for synthesis or subsequent transformations.

Accelerate Discovery: The ability to quickly create and test a wide array of related compounds can significantly speed up the process of identifying molecules with desired properties, for example, in medicinal chemistry or materials science. chemrxiv.orgnih.gov

The development of robust, automated-compatible reactions for creating and modifying the dicyclopropyl carbinol core is a key step toward realizing this potential.

Theoretical Insights Leading to New Synthetic Strategies or Applications

Computational chemistry and theoretical studies provide powerful tools for understanding reaction mechanisms and predicting chemical behavior. For a system as complex as this compound, where ring strain and cationic rearrangements are prominent features, theoretical insights are invaluable.

Mechanistic Studies: Density Functional Theory (DFT) calculations have been used to investigate the tandem Heck–cyclopropane ring-opening reaction in related alkenyl cyclopropyl carbinol systems. nih.gov These studies can elucidate the complex interplay of factors governing the regioselectivity of the C-C bond cleavage, such as the directing role of the hydroxyl group. nih.gov Applying similar computational methods to this compound could predict its behavior in various reactions and guide the design of new synthetic strategies.

Carbocation Stability and Reactivity: The dicyclopropylmethyl cation, a potential intermediate formed from this compound, is of significant theoretical interest. Computational analysis of related cyclopropenium cations reveals that dispersion forces can play a dominant role in their interactions, even leading to the formation of metastable dicationic dimers. researchgate.net Understanding the electronic structure and stability of such intermediates can help predict and control rearrangement pathways, a common feature in cyclopropylcarbinyl chemistry.

Predictive Models: Theoretical models can be developed to predict properties and reactivity. For instance, a predictive model based on DFT calculations has been used to determine the E/Z selectivity in the ring-opening reactions of cyclopropyl carbinols. chemicalbook.com Such models for this compound could guide the rational design of experiments and accelerate the discovery of new applications.

Potential as a Modular Unit in Supramolecular Chemistry or Nanotechnology

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The rigid, three-dimensional structure of the dicyclopropyl carbinol unit makes it an intriguing candidate as a building block, or "synthon," for constructing larger, well-defined assemblies.

Supramolecular Synthons: The cyclopropyl group itself is recognized for its ability to participate in specific non-covalent interactions. Studies on cyclopropyl-containing peptide derivatives have shown that the cyclopropyl moiety can engage in C–H⋯C(cyclopropyl) and C–H(cyclopropyl)⋯π interactions, which are crucial for the assembly of supramolecular structures. rsc.org The two cyclopropyl rings in this compound could act as defined points of interaction for building predictable, ordered architectures.

Host-Guest Chemistry: Macrocycles constructed from rigid units can form cavities that encapsulate guest molecules. frontiersin.org While not yet demonstrated for dicyclopropyl carbinols, the principle of using cyclic moieties to create molecular hosts is well-established. frontiersin.org The defined geometry of this compound could be exploited in the design of novel macrocyclic hosts.

Nanotechnology: The unique shape and rigidity of the dicyclopropyl carbinol core could be leveraged in nanotechnology. By attaching functional groups, it could serve as a modular component for creating molecular machinery or as a scaffold for organizing other molecules on a nanoscale. Its predictable geometry is an asset in designing materials with precisely controlled structures and properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-Dicyclopropylpropan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the addition of cyclopropyl Grignard reagents to ketones or the use of transition-metal-catalyzed ring-closing reactions. Optimization includes screening catalysts (e.g., copper or palladium complexes) and adjusting reaction temperatures to enhance yield. Purity is confirmed via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • 1H NMR : Cyclopropyl protons appear as multiplet signals in δ 0.5–1.5 ppm; the hydroxyl proton shows a broad peak (δ 1–5 ppm).
  • 13C NMR : Cyclopropyl carbons resonate at δ 5–15 ppm, while the quaternary carbon bonded to the hydroxyl group appears near δ 70–80 ppm.
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) confirms the alcohol group.
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 140 for C₉H₁₆O) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers address conflicting reports on the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent composition to ensure reproducibility.
  • Purity Validation : Use HPLC or GC-MS to rule out impurities influencing activity.
  • Comparative Analysis : Test structural analogs (e.g., fluorinated or amino-substituted derivatives) to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers caused by methodological differences .

Q. What experimental strategies are recommended for determining the stereochemical configuration of this compound derivatives?

  • Methodological Answer :

  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration by analyzing crystal structures.
  • Optical Rotation : Compare experimental values with literature data for known stereoisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.